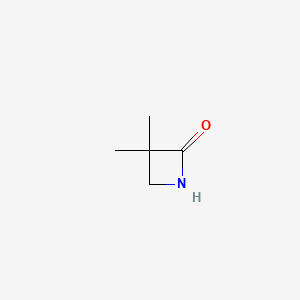

3,3-Dimethylazetidin-2-one

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3,3-dimethylazetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-5(2)3-6-4(5)7/h3H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCAKVVTXKWWUGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70337774 | |

| Record name | Pivalolactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7486-91-1 | |

| Record name | Pivalolactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethylazetidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3,3 Dimethylazetidin 2 One and Its Derivatives

Cycloaddition Approaches to Azetidinone Ring Formation

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. In the context of azetidinone synthesis, these reactions involve the combination of two or more unsaturated molecules to form the four-membered β-lactam ring. mdpi.comresearchgate.net These processes can be either concerted (pericyclic) or stepwise (formal cycloadditions) and are fundamental to creating the core azetidinone structure. mdpi.comsciprofiles.com

Ketene-Imine Cycloaddition (Staudinger Synthesis) Strategies

The Staudinger synthesis, discovered by Hermann Staudinger in 1907, remains one of the most versatile and widely used methods for constructing the 2-azetidinone ring. wikipedia.org This reaction is a formal [2+2] cycloaddition between a ketene (B1206846) and an imine. wikipedia.orgtandfonline.comorganic-chemistry.org The generally accepted mechanism involves a two-step process: the first step is a nucleophilic attack by the imine's nitrogen atom on the ketene's central carbonyl carbon, forming a zwitterionic intermediate. mdpi.comorganic-chemistry.orgnih.gov This intermediate then undergoes a conrotatory electrocyclic ring closure to yield the final β-lactam product. nih.govd-nb.info The stereochemical outcome of the reaction is influenced by the geometry of the imine, with (E)-imines typically yielding cis-β-lactams and (Z)-imines forming trans-β-lactams. mdpi.comwikipedia.org

Due to the high reactivity and instability of many ketenes, they are commonly generated in situ for immediate use in the Staudinger reaction. mdpi.comresearchgate.net A prevalent method for this in situ generation is the dehydrohalogenation of acyl chlorides or acyl bromides using a tertiary amine base, such as triethylamine (B128534). mdpi.comresearchgate.netnih.gov This approach prevents the isolation of the unstable ketene and allows it to be trapped directly by the imine present in the reaction mixture. mdpi.com This strategy is broadly applicable for the synthesis of a wide array of monocyclic β-lactams, including those linked to other heterocyclic systems to create hybrid molecules. mdpi.comresearchgate.net

Various acyl chlorides can be employed to introduce different substituents at the C-3 position of the resulting azetidinone ring. The choice of acyl chloride, imine, and reaction conditions allows for the synthesis of a diverse library of β-lactam compounds.

Table 1: Examples of in Situ Ketene Generation from Acyl Chlorides for Azetidinone Synthesis

| Acyl Chloride Precursor | Base | Imine Partner | Resulting Azetidinone Type | Reference |

|---|---|---|---|---|

| Acetyl chloride | Triethylamine | Aromatic imines | 3-Unsubstituted-2-azetidinones | mdpi.com |

| Crotonyl chloride | Triethylamine | Aromatic imines | 3-Vinyl-2-azetidinones | mdpi.com |

| 2-Phenoxyacetyl chloride | Triethylamine | N-Boc imines | 3-Phenoxy-2-azetidinones | mdpi.com |

Chloroacetyl chloride is a readily available and cost-effective reagent frequently used in the Staudinger synthesis to produce 3-chloro-2-azetidinones. mdpi.com The reaction involves the cyclization of various Schiff bases (imines) with chloroacetyl chloride in the presence of a base, typically triethylamine. derpharmachemica.comchemijournal.comnih.gov This method has been successfully applied to synthesize a wide range of N-substituted and 4-substituted 3-chloro-β-lactams. mdpi.comnih.govnih.gov The reaction conditions can be optimized, with some syntheses being carried out under conventional heating, while others benefit from microwave irradiation to reduce reaction times and improve yields. derpharmachemica.com

Table 2: Synthesis of 3-Chloro-2-azetidinones using Chloroacetyl Chloride

| Imine/Schiff Base Source | Base | Solvent | Reaction Conditions | Resulting Product | Reference(s) |

|---|---|---|---|---|---|

| N'-arylidene acetohydrazides | Triethylamine | Dioxane | Conventional or Microwave Heating | 1-Acetamido-3-chloro-2-azetidinones | mdpi.com |

| Schiff bases from aryl aldehydes and heteroaryl hydrazines | Triethylamine | Not specified | Ultrasonication, Conventional, or Microwave | 3-Chloro-N-heteroarylamino-2-azetidinones | mdpi.com |

| Schiff bases from 2-aminobenzothiazole | Triethylamine | Not specified | Dehydrative annulation | 2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acids | nih.gov |

[2+2] and [3+1] Cycloaddition Reactions in Azetidinone Synthesis

Beyond the classic Staudinger synthesis, other cycloaddition strategies have been developed to access the azetidine (B1206935) core.

[2+2] Cycloadditions: The aza Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between an imine and an alkene to form an azetidine ring. nih.gov While historically underdeveloped compared to its oxetane-forming counterpart, recent advancements have enabled visible-light-mediated versions of this reaction. nih.govnsf.gov For instance, the triplet state reactivity of 2-isoxazoline-3-carboxylates can be harnessed through an iridium photocatalyst, allowing for their [2+2] cycloaddition with a broad range of alkenes to produce highly functionalized azetidines under mild conditions. nih.gov

[3+1] Cycloadditions: Formal [3+1] cycloadditions provide an alternative route to the four-membered ring. One notable example is the ring expansion of strained methylene (B1212753) aziridines. The reaction of these three-membered rings with rhodium-bound carbenes results in a formal [3+1] expansion to generate highly substituted methylene azetidines. nih.gov This process is believed to occur via an aziridinium ylide intermediate, followed by a ring-opening/ring-closing cascade that efficiently transfers chirality from the starting aziridine to the azetidine product. nih.gov

Nitrone Cycloaddition Pathways

Nitrone cycloadditions, which are a type of 1,3-dipolar cycloaddition, have also been employed in the synthesis of complex β-lactam structures. globalresearchonline.net This approach has been used to create novel tricyclic β-lactam systems through intramolecular nitrone-alkene cycloaddition (INAC) reactions. researchgate.net In this strategy, a nitrone and an alkene are tethered to a pre-existing monocyclic 2-azetidinone ring. The subsequent intramolecular cycloaddition leads to the formation of fused or bridged tricyclic systems, demonstrating the utility of this pathway for building molecular complexity upon the azetidinone scaffold. researchgate.net

Ring Transformation and Expansion Methodologies

Alternative to building the ring from acyclic precursors, the azetidinone skeleton can be formed through the transformation of other cyclic systems. These methods include ring expansion of smaller rings or ring contraction of larger ones.

Ring Expansion: The expansion of three-membered rings, such as aziridines, is a prominent strategy. mdpi.com As mentioned in the context of [3+1] cycloadditions, the reaction of methylene aziridines with rhodium carbenes provides a pathway to methylene azetidines. nih.gov These products can then be further elaborated into various azetidine scaffolds, including those containing vicinal tertiary-quaternary stereocenters. nih.gov

Ring Contraction: The synthesis of N-sulfonylazetidines has been achieved via the ring contraction of α-bromo-N-sulfonylpyrrolidinones (a five-membered ring system). nsf.gov The proposed mechanism involves nucleophilic attack on the amide carbonyl, cleavage, and subsequent intramolecular cyclization via an SN2 mechanism, resulting in the smaller four-membered azetidine ring. nsf.gov

Synthesis of Azetidin-3-ones: While this article focuses on azetidin-2-ones, related ring transformation methods are used to access the structural isomer, azetidin-3-one. For instance, functionalized azetidin-3-ones can be synthesized from homoallenic sulfamates. The process involves an initial aziridination of the allene, followed by a rearrangement of the resulting bicyclic methyleneaziridine, initiated by an electrophilic oxygen source, to yield the azetidin-3-one core. nih.gov Another key method involves the decomposition of α-amino-α′-diazo ketones, though this approach can be limited by the toxicity and instability of diazo compounds. nih.gov

Ring Expansion of Aziridines to Azetidinones

The conversion of three-membered aziridine rings into four-membered azetidinone structures represents an elegant and powerful strategy in heterocyclic synthesis. This transformation leverages the inherent ring strain of aziridines to drive the formation of the larger, yet still strained, azetidine ring.

One prominent method involves the reaction of rhodium-bound carbenes with strained bicyclic methylene aziridines, which results in a formal [3+1] ring expansion to produce highly substituted methylene azetidines. nih.gov This reaction proceeds with exceptional regio- and stereoselectivity. The proposed mechanism involves an ylide-type intermediate, where the unique strain and structural features of the methylene aziridine facilitate a ring-opening and ring-closing cascade. nih.gov This process efficiently transfers the chirality from the substrate to the product, allowing for the creation of complex azetidine scaffolds containing adjacent tertiary-quaternary stereocenters. nih.gov While this specific example leads to methylene azetidines, subsequent oxidation of the exocyclic methylene group can provide a route to the corresponding azetidin-2-one (B1220530).

The key steps in this rhodium-catalyzed process are:

Reaction of the aziridine with a rhodium carbene to form an aziridinium ylide.

Ring-opening of the strained ylide intermediate.

Subsequent ring-closing to form the four-membered azetidine ring.

This strategy harnesses the reactivity of strained small rings to construct more complex heterocyclic systems, demonstrating a sophisticated approach to azetidine synthesis. researchgate.net

| Reactant Type | Catalyst | Key Transformation | Selectivity | Reference |

|---|---|---|---|---|

| Bicyclic Methylene Aziridine | Dirhodium Paddlewheel Complexes (e.g., Rh₂(OAc)₄) | [3+1] Ring Expansion | Excellent Regio- and Stereoselectivity | nih.gov |

| Bicyclic Aziridine | Rh₂(OAc)₄ | [3+3] Ring Expansion to Dehydropiperidines | High Diastereoselectivity (>19:1) | nih.gov |

Approaches from Azetidine-2-carboxylic Acids

Synthesizing derivatives of 2-oxoazetidine can also be achieved by starting with precursors that already contain the four-membered ring, such as azetidine-2-carboxylic acids. A particularly effective modern approach involves the thermal, microwave-assisted Wolff rearrangement of 3-diazotetramic acids. nih.govbeilstein-archives.org This reaction serves as a powerful tool for generating 2-oxoazetidine-3-carboxylic acid derivatives.

The process begins with a diazotetramic acid, which, upon heating, undergoes a Wolff rearrangement to expel nitrogen gas and form a highly reactive β-lactam ketene intermediate. nih.gov This ketene can then be trapped in situ by a variety of nucleophiles, leading to a diverse library of 2-oxoazetidine-3-carboxylic acid amides, esters, and thioesters. nih.govbeilstein-archives.org The key advantage of this method is that the structural diversity is introduced in the final step, allowing for the easy variation of the substituent on the exocyclic acyl group. nih.gov

When chiral diazotetramic acids are used, the reaction proceeds with high diastereoselectivity, yielding exclusively trans-diastereomeric β-lactam products. nih.gov This methodology has been successfully applied to a wide range of substrates, including spirocyclic derivatives, and a broad spectrum of nucleophiles. nih.gov

| Precursor | Reaction | Key Intermediate | Nucleophile Examples | Product Class | Reference |

|---|---|---|---|---|---|

| 3-Diazotetramic Acids | Thermal Wolff Rearrangement | β-Lactam Ketene | Aromatic Amines, Aliphatic Amines, Alcohols, Thiols | 2-Oxoazetidine-3-carboxylic Acid Amides, Esters, Thioesters | nih.govbeilstein-archives.org |

Catalytic Strategies in Azetidinone Synthesis

Catalysis offers indispensable tools for the synthesis of azetidinones, providing pathways that are often more efficient, selective, and scalable than stoichiometric methods.

Lewis Acid Catalysis in Azetidinone Formation

Lewis acids play a crucial role in modern organic synthesis by activating substrates and controlling reaction pathways. In the context of azetidinone chemistry, Lewis acids can be employed to catalyze key bond-forming reactions. For instance, the Joullié-Ugi three-component reaction can be used to produce N-acylaziridine-2-carboxamides from 2H-azirines, isocyanides, and carboxylic acids, with zinc chloride (ZnCl₂) acting as an effective Lewis acid catalyst. nih.gov This reaction demonstrates the power of Lewis acids to orchestrate multicomponent reactions for the synthesis of strained heterocycles.

While this example builds an aziridine ring, the principles are translatable to azetidinone synthesis. Lewis acids can activate imines toward nucleophilic attack by ketenes in [2+2] cycloadditions, which is a classic method for β-lactam formation. They can also be used to promote and direct the functionalization of pre-existing azetidinone rings, highlighting their versatility in this area of chemistry. ias.ac.in

Chiral Catalysis for Enantioselective Azetidinone Synthesis

The development of enantioselective methods for synthesizing chiral azetidinones is of paramount importance, particularly for pharmaceutical applications. Chiral catalysis provides the most elegant solution for establishing stereocenters with high fidelity.

A notable example is the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides to produce chiral azetidin-3-ones. nih.gov In this strategy, a chiral auxiliary, t-butanesulfinamide, is used to install chirality in the starting material. The subsequent gold-catalyzed cyclization proceeds via an α-oxo gold carbene intermediate, which undergoes intramolecular N-H insertion to form the azetidine ring. nih.gov This method avoids the use of toxic diazo intermediates and provides access to chiral azetidinones with excellent enantiomeric excess (typically >98% e.e.). nih.gov

Similarly, chiral copper(II) Lewis acids have been developed for highly enantioselective Mukaiyama-Michael addition reactions, which can be used to construct functionalized chiral molecules that are precursors to β-lactams. nih.gov These catalytic systems enable the precise construction of stereocenters, which is essential for the synthesis of single-enantiomer bioactive compounds.

| Reaction Type | Catalyst/Method | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Oxidative Cyclization | Gold Catalysis with Chiral Sulfinamide | Chiral Azetidin-3-ones | Excellent enantiomeric excess (>98% e.e.) | nih.gov |

| Mukaiyama-Michael Addition | Chiral Copper(II) Lewis Acid | Chiral γ-Functionalized Diazoacetoacetates | Highly enantioselective C-C bond formation | nih.gov |

| Aza-Michael Reaction | Quinidine-based Phase-Transfer Catalyst | Chiral N-Substituted Azetidines | Excellent enantioselectivities (90-95% ee) | knu.ac.kr |

Metal-Mediated and Organocatalytic Approaches

Beyond Lewis acids and chiral catalysts, a broader range of metal-mediated and organocatalytic methods have been developed for azetidinone synthesis. Transition metals like copper and palladium are particularly versatile. For example, a Cu(I)-catalyzed 4-exo ring closure has been used to efficiently synthesize 3-methylene-1,2-diazetidines. nih.gov The resulting strained heterocycle can be further functionalized using palladium-catalyzed Heck reactions, demonstrating a tandem metal-catalysis approach to building and elaborating four-membered rings. nih.gov

Organocatalysis, which avoids the use of metals, offers a complementary strategy. For instance, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a common organic base, is used to catalyze the Horner–Wadsworth–Emmons reaction to prepare (N-Boc-azetidin-3-ylidene)acetate, a key intermediate for further elaboration into complex azetidine derivatives through subsequent reactions like aza-Michael additions. nih.gov

Green Chemistry and Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. jddhs.com The focus is on reducing waste, avoiding hazardous substances, and improving energy efficiency.

For the synthesis of 2-azetidinones, a notable green method involves the use of propylphosphonic anhydride (T3P®) as an acid activator in the [2+2] ketene-imine cycloaddition. researchgate.net This reagent promotes the reaction under mild and clean conditions, and the workup is often simpler compared to methods using more traditional coupling agents, leading to good or excellent yields. researchgate.net

| Green Approach | Example | Benefit | Reference |

|---|---|---|---|

| Alternative Activating Agent | Propylphosphonic anhydride (T3P®) for [2+2] cycloadditions | Mild conditions, clean reaction, simple workup | researchgate.net |

| Sustainable Solvents | Use of 2-MeTHF or CPME instead of VOCs | Reduced environmental impact (lower E-factor), improved yields | mdpi.com |

| Catalysis | Heterogeneous catalysis (e.g., Pd/C) | Simplifies catalyst removal and enables recycling | researchgate.net |

Sonochemical and Microwave-Assisted Synthesis of Azetidinones

Conventional methods for synthesizing azetidin-2-ones often require long reaction times and harsh conditions. To overcome these limitations, sonochemical and microwave-assisted techniques have emerged as powerful tools in organic synthesis.

Sonochemical Synthesis: Ultrasound irradiation can significantly accelerate chemical reactions by inducing acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and enhancing mass transfer. In the context of azetidinone synthesis, sonochemistry has been employed to promote the Staudinger [2+2] cycloaddition of ketenes and imines. The use of ultrasound can lead to shorter reaction times and improved yields compared to silent (non-sonochemical) conditions. For instance, ultrasound has been shown to be effective in organocatalytic enamine–azide [3+2] cycloaddition reactions, suggesting its potential applicability in accelerating the formation of the azetidinone ring. beilstein-journals.org

Microwave-Assisted Synthesis: Microwave irradiation has revolutionized the synthesis of heterocyclic compounds, including β-lactams. derpharmachemica.com This technique utilizes microwave energy to heat the reaction mixture directly and efficiently, often resulting in dramatic reductions in reaction times, increased yields, and enhanced product purity. acs.orgwikipedia.org The synthesis of various azetidin-2-one derivatives has been successfully achieved using microwave-assisted methods, often completing in minutes what would take hours by conventional heating. acs.orgaip.org For example, a robust microwave-assisted, diastereoselective synthesis of 3-saccharinyl-trans-β-lactams was developed, with reaction times as short as 10 minutes. nih.gov While specific studies focusing solely on the microwave-assisted synthesis of 3,3-dimethylazetidin-2-one are not extensively detailed in the reviewed literature, the general success of this methodology for a wide range of β-lactams strongly supports its applicability. The reaction of dimethylketene (B1620107) with an appropriate imine under microwave irradiation would be the logical approach.

The table below illustrates the significant rate enhancement achieved by microwave irradiation in the synthesis of a bis-β-lactam.

| Entry | Conditions | Time | Yield (%) |

|---|---|---|---|

| 1 | Reflux, CH₂Cl₂ | 16 h | 65 |

| 2 | Microwave, 100 °C, CH₂Cl₂ | 15 min | 75 |

| 3 | Microwave, 100 °C, CH₂Cl₂ | 25 min | 78 |

Solvent-Free and Aqueous Reaction Conditions

The development of solvent-free and aqueous reaction conditions is a cornerstone of green chemistry, aiming to reduce the environmental impact of chemical processes.

Solvent-Free Synthesis: Performing reactions in the absence of a solvent, or "neat," offers several advantages, including reduced waste, lower costs, and often, faster reaction rates. Solvent-free conditions have been successfully applied to the synthesis of azetidin-2-ones via the Staudinger reaction. derpharmachemica.com For instance, the reaction of various Schiff bases with chloroacetyl chloride in the presence of triethylamine under solvent-free microwave irradiation has been reported to efficiently produce azetidinones. derpharmachemica.com This approach could be adapted for the synthesis of this compound by reacting an appropriate imine with a precursor to dimethylketene under solvent-free conditions, potentially enhanced by microwave irradiation.

Aqueous Reaction Conditions: The use of water as a solvent in organic synthesis is highly desirable due to its non-toxic, non-flammable, and inexpensive nature. While the Staudinger reaction is traditionally carried out in anhydrous organic solvents, advancements have been made in performing related cycloadditions in aqueous media. The Kinugasa reaction, a copper-catalyzed reaction of a terminal alkyne with a nitrone to form a β-lactam, has been successfully performed in water. organic-chemistry.org This demonstrates the feasibility of forming the β-lactam ring in an aqueous environment, opening avenues for developing water-based Staudinger-type reactions for the synthesis of this compound.

Application of Molecular Sieves for Enhanced Reaction Efficiency

Molecular sieves are crystalline aluminosilicates with a uniform pore size that allows them to selectively adsorb small molecules, most notably water. In the context of azetidinone synthesis, particularly the Staudinger reaction, the presence of water can be detrimental as it can react with the ketene intermediate or the acid chloride precursor.

Stereoselective Synthesis of this compound Scaffolds

The biological activity of β-lactams is often highly dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of chiral azetidinones is of paramount importance.

Diastereoselective Control in Azetidinone Formation

The Staudinger reaction between a ketene and an imine can generate up to two new stereocenters, at C3 and C4 of the azetidinone ring. In the case of this compound synthesis, the C3 position is a quaternary center and therefore not chiral. However, if the nitrogen and C4 atoms are substituted with groups that can lead to stereoisomers, diastereoselective control becomes a key consideration.

The stereochemical outcome of the Staudinger reaction (cis vs. trans diastereomers) is influenced by several factors, including the substituents on the ketene and the imine, the solvent, and the reaction temperature. nih.gov The generally accepted mechanism involves a stepwise process with a zwitterionic intermediate. The relative orientation of the substituents in this intermediate before ring closure determines the final diastereoselectivity. organic-chemistry.orgnih.gov Computational and experimental studies have shown that the isomerization of the imine can play a crucial role in determining the stereochemical outcome. nih.govrsc.org For the synthesis of this compound derivatives, the reaction of dimethylketene with a chiral imine would be a key strategy to induce diastereoselectivity at the C4 position.

Enantioselective Preparation of Chiral 3,3-Dimethylazetidin-2-ones

While this compound itself is achiral, the introduction of substituents at the N1 or C4 positions can create chiral centers. The enantioselective synthesis of such chiral derivatives can be achieved through several strategies, most notably by using chiral auxiliaries or chiral catalysts.

Chiral Auxiliaries: A common approach involves the use of a chiral auxiliary attached to either the imine or the ketene precursor. This auxiliary directs the cycloaddition to occur preferentially from one face, leading to the formation of one enantiomer in excess. After the reaction, the auxiliary can be removed to yield the enantioenriched product. Chiral auxiliaries derived from amino acids, for instance, have been widely used in the asymmetric synthesis of β-lactams. nih.gov

Chiral Catalysts: The development of catalytic asymmetric methods for the Staudinger reaction is a more elegant and atom-economical approach. Chiral Lewis acids or nucleophilic catalysts can be used to control the stereochemistry of the cycloaddition. For example, chiral N-heterocyclic carbenes have been shown to be effective catalysts for the highly enantioselective Staudinger reaction of ketenes with imines. organic-chemistry.org While specific examples for the enantioselective synthesis of chiral this compound derivatives are not abundant in the searched literature, the principles of asymmetric catalysis are well-established and could be applied to this system. The palladium-catalyzed asymmetric C(sp³)-H bond activation of lactams containing α-gem-dimethyl groups represents a modern approach to creating chiral quaternary centers in such scaffolds. nih.gov

The following table presents data on the enantioselective synthesis of β-lactams using a chiral catalyst, illustrating the high levels of enantioselectivity that can be achieved.

| Entry | Catalyst | Yield (%) | ee (%) |

|---|---|---|---|

| 1 | Chiral N-Heterocyclic Carbene | 95 | >99 |

| 2 | Planar-Chiral Nucleophile | 88 | 98 |

Process Optimization and Scale-Up Considerations

The successful transition of a synthetic route for this compound and its derivatives from laboratory-scale discovery to industrial-scale production necessitates a thorough examination of process optimization and scale-up parameters. This phase of development is critical for ensuring that the synthesis is not only efficient and high-yielding but also safe, cost-effective, and reproducible on a larger scale. Key considerations include managing reaction exotherms, ensuring efficient mixing, and selecting equipment that can handle the required throughput. catsci.comlabmanager.com As reactions are scaled up, factors that are negligible at the bench, such as heat and mass transfer, can become significant challenges. catsci.comlabmanager.com Therefore, a systematic approach to optimizing reaction conditions and developing robust purification strategies is paramount for the viable commercialization of these valuable β-lactam compounds.

Design of Experiments (DoE) for Reaction Condition Optimization

Design of Experiments (DoE) is a powerful statistical methodology used to systematically determine the relationship between various factors affecting a process and the output of that process. nih.govmdpi.com In the context of synthesizing this compound, DoE offers a more efficient and comprehensive alternative to the traditional one-variable-at-a-time (OVAT) approach. nih.govnih.gov By simultaneously varying multiple reaction parameters, DoE can identify critical factors, uncover interactions between these factors, and ultimately define a robust operating space for the synthesis. nih.govnih.gov

A typical DoE study for the optimization of a key step in the synthesis of this compound, such as a [2+2] cycloaddition reaction, would involve identifying the critical process parameters (factors) and the desired outcomes (responses).

Factors could include:

Temperature (°C): Influences reaction rate and selectivity.

Concentration (M): Affects reaction kinetics and can influence side-product formation.

Catalyst Loading (mol%): Crucial for achieving high conversion and turnover numbers.

Reaction Time (h): Determines the extent of reaction completion and potential for degradation.

Stoichiometry of Reactants: The molar ratio of the starting materials can significantly impact yield.

Responses to be optimized would typically be:

Yield (%): The primary measure of reaction efficiency.

Purity (%): The level of the desired product in the final reaction mixture, often determined by techniques like HPLC.

Impurity Profile: Identification and quantification of key impurities.

A factorial design, such as a Box-Behnken or central composite design, can be employed to explore the effects of these factors. nih.gov The results of these experiments are then used to build a mathematical model that describes the relationship between the factors and the responses. This model can be visualized using response surface methodology (RSM) plots, which help in identifying the optimal reaction conditions. nih.gov

Table 1: Illustrative Design of Experiments (DoE) Matrix for a [2+2] Cycloaddition Reaction

| Run | Temperature (°C) | Concentration (M) | Catalyst Loading (mol%) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | 20 | 0.5 | 1 | 75 | 92 |

| 2 | 40 | 0.5 | 1 | 85 | 88 |

| 3 | 20 | 1.0 | 1 | 80 | 90 |

| 4 | 40 | 1.0 | 1 | 90 | 85 |

| 5 | 20 | 0.5 | 5 | 88 | 95 |

| 6 | 40 | 0.5 | 5 | 92 | 91 |

| 7 | 20 | 1.0 | 5 | 95 | 93 |

| 8 | 40 | 1.0 | 5 | 98 | 89 |

| 9 | 30 | 0.75 | 3 | 93 | 94 |

| 10 | 30 | 0.75 | 3 | 94 | 95 |

This table represents a hypothetical dataset for illustrative purposes.

Strategies for Yield and Purity Enhancement

Beyond the optimization of reaction conditions through DoE, several other strategies can be employed to enhance the yield and purity of this compound and its derivatives, particularly during scale-up.

Catalyst Selection and Optimization: The choice of catalyst is critical in many synthetic routes to β-lactams. nih.gov For asymmetric syntheses, the selection of a suitable chiral catalyst or auxiliary is essential for achieving high enantiomeric excess. nih.gov Screening different catalysts and optimizing the catalyst loading can lead to significant improvements in both yield and selectivity, minimizing the formation of unwanted stereoisomers.

Control of Reaction Stoichiometry and Addition Rates: Precise control over the stoichiometry of reactants is crucial. An excess of one reactant may lead to the formation of byproducts that are difficult to remove. In a scaled-up process, the rate of addition of a key reagent can also be a critical parameter to control, as it can affect the local concentration and temperature, thereby influencing the reaction pathway.

Impurity Profiling and Removal: A thorough understanding of the impurity profile is essential for developing effective purification strategies. This involves identifying the major byproducts and their mechanisms of formation. Once identified, strategies can be developed to either prevent their formation by adjusting reaction conditions or to remove them effectively during work-up and purification. Common purification techniques for β-lactams include crystallization, chromatography, and extraction.

In-situ Product Crystallization: For some processes, inducing the crystallization of the desired product directly from the reaction mixture can be a highly effective strategy for improving both yield and purity. digitellinc.com This technique, known as reactive crystallization, can shift the reaction equilibrium towards the product and can result in a highly pure crystalline material, simplifying downstream processing. digitellinc.com

Advanced Process Analytical Technology (PAT): The implementation of PAT tools, such as in-line infrared (IR) or nuclear magnetic resonance (NMR) spectroscopy, can provide real-time monitoring of the reaction progress. nih.gov This allows for precise determination of the reaction endpoint, preventing the formation of degradation products that can occur with unnecessarily long reaction times. nih.gov

This table presents a hypothetical comparison of different purification methods.

By systematically applying these optimization and enhancement strategies, the synthesis of this compound can be transformed into a robust and efficient process suitable for large-scale manufacturing.

Chemical Reactivity and Transformation Mechanisms of 3,3 Dimethylazetidin 2 One

Ring Opening Reactions of the Azetidinone Core

The four-membered ring of 3,3-dimethylazetidin-2-one is the focal point of its reactivity. The significant angle strain within this cyclic amide, or lactam, renders the carbonyl carbon highly electrophilic and susceptible to attack. This reactivity is the basis for various ring-opening transformations that relieve the strain and produce stable, acyclic products.

Nucleophilic Ring Opening Mechanisms

Nucleophilic attack on the carbonyl carbon of the β-lactam ring is a common and well-studied transformation. This process involves the cleavage of the C-N bond of the amide, driven by the release of ring strain. The nature of the nucleophile determines the final product, leading to a variety of functionalized β-amino acid derivatives.

The hydrolysis of 2-azetidinones, including this compound, involves the cleavage of the amide bond by water, typically under acidic or basic conditions, to yield a β-amino acid. Similarly, alcoholysis, the reaction with an alcohol, results in the formation of a β-amino ester.

The general mechanism for this nucleophilic acyl substitution proceeds as follows:

Nucleophilic Attack: A water molecule (for hydrolysis) or an alcohol molecule (for alcoholysis) attacks the electrophilic carbonyl carbon of the azetidinone ring.

Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

Ring Opening: The ring opens by the cleavage of the C-N bond, which is facilitated by the departure of the nitrogen atom as part of a newly formed amino group. The release of the ring strain is a significant driving force for this step.

Proton Transfer: Subsequent proton transfers result in the formation of the carboxylic acid (from hydrolysis) or ester (from alcoholysis) and the primary amine.

These reactions convert the cyclic lactam into its corresponding linear β-amino acid or ester derivative.

| Reactant | Nucleophile | Reaction Type | Product |

|---|---|---|---|

| This compound | Water (H₂O) | Hydrolysis | 3-Amino-3-methylbutanoic acid |

| This compound | Alcohol (R-OH) | Alcoholysis | Alkyl 3-amino-3-methylbutanoate |

Aminolysis is the process of cleaving the azetidinone ring using an amine as the nucleophile. This reaction is a direct method for synthesizing β-amino amides, which are valuable motifs in medicinal chemistry. The reaction of this compound with a primary or secondary amine would yield a β-amino amide.

The mechanism is analogous to that of hydrolysis and alcoholysis, with the amine acting as the nucleophile. The nitrogen atom of the attacking amine targets the carbonyl carbon of the β-lactam. The subsequent collapse of the tetrahedral intermediate leads to the cleavage of the ring's C-N bond, yielding a diamide (B1670390) derivative where one of the amide functionalities is part of the newly formed β-amino amide structure.

The synthesis of β-amino acids and their corresponding esters is a direct outcome of the hydrolysis and alcoholysis of β-lactams like this compound. These reactions are synthetically important as β-amino acids are crucial components of various biologically active molecules and peptidomimetics.

Hydrolysis to β-Amino Acids: The acid- or base-catalyzed hydrolysis of this compound breaks the cyclic amide bond to form 3-amino-3-methylbutanoic acid.

Alcoholysis to β-Amino Esters: When an alcohol is used as the nucleophile, the ring-opening reaction yields the corresponding ester, such as methyl 3-amino-3-methylbutanoate if methanol (B129727) is the reactant. This provides a straightforward route to β-amino esters, which are versatile intermediates in organic synthesis. sigmaaldrich.comgoogle.com

Reductive Ring Opening of Azetidinones

The azetidinone ring can also be opened via reductive pathways, typically employing powerful hydride-donating reagents. These reactions differ from nucleophilic ring opening in that they target the reduction of the carbonyl group, which subsequently leads to the cleavage of the C-N bond.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) and diborane (B8814927) (B₂H₆) are capable of reducing the amide functionality within the azetidinone ring. masterorganicchemistry.com This reduction typically leads to the formation of an amino alcohol.

Lithium Aluminum Hydride (LiAlH₄) Reduction: LiAlH₄ is a potent source of hydride ions (H⁻) and is widely used for the reduction of amides to amines. masterorganicchemistry.com In the case of a cyclic amide (lactam) like this compound, the reaction proceeds as follows:

Hydride Attack: A hydride ion from LiAlH₄ attacks the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate with an oxyanion coordinated to an aluminum species.

Ring Cleavage: The intermediate collapses, and the C-N bond is cleaved. This step is driven by the formation of a more stable aluminate complex and the relief of ring strain.

Further Reduction (if applicable) and Workup: The resulting intermediate is further reduced, and an aqueous workup protonates the oxygen and nitrogen atoms to yield the final product, 3-amino-3-methylbutan-1-ol.

Diborane (B₂H₆) Reduction: Diborane, often used as a complex with tetrahydrofuran (B95107) (THF), is another reagent capable of reducing amides. libretexts.orgorganic-chemistry.org The mechanism involves the coordination of the borane (B79455) (BH₃) to the carbonyl oxygen, which activates the carbonyl group towards reduction. Subsequent hydride transfer and C-N bond cleavage, followed by hydrolysis of the boron intermediates, also yield the corresponding amino alcohol, 3-amino-3-methylbutan-1-ol.

| Reactant | Reducing Agent | Solvent | Product |

|---|---|---|---|

| This compound | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or Tetrahydrofuran (THF) | 3-Amino-3-methylbutan-1-ol |

| This compound | Diborane (B₂H₆) | Tetrahydrofuran (THF) | 3-Amino-3-methylbutan-1-ol |

Synthesis of γ-Amino Alcohols

The reductive cleavage of the β-lactam ring in this compound provides a direct route to γ-amino alcohols. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon of the lactam. This is followed by the cleavage of the C2-N1 bond, leading to the opening of the four-membered ring. Subsequent protonation of the resulting amino alkoxide intermediate yields the corresponding γ-amino alcohol. Specifically, the reduction of this compound is expected to yield 3-amino-2,2-dimethyl-1-propanol. This synthetic strategy is a valuable method for converting cyclic amides into acyclic amino alcohols, which are important building blocks in organic synthesis. The general mechanism for this transformation is illustrated below:

Figure 1: Proposed mechanism for the reductive ring cleavage of this compound to form 3-amino-2,2-dimethyl-1-propanol.

Figure 1: Proposed mechanism for the reductive ring cleavage of this compound to form 3-amino-2,2-dimethyl-1-propanol.| Reactant | Reagent | Product |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | 3-Amino-2,2-dimethyl-1-propanol |

Strain-Induced Reactivity and Ring Cleavage

The four-membered ring of azetidin-2-ones possesses significant ring strain, estimated to be around 25.4 kcal/mol, which makes it susceptible to ring-opening reactions under various conditions. khanacademy.orgrsc.org This inherent strain is a key driver of the reactivity of this compound.

Hydrolysis:

The β-lactam ring can be cleaved by hydrolysis under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the lactam is protonated, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to the formation of a tetrahedral intermediate. The collapse of this intermediate results in the cleavage of the amide bond and the opening of the ring to form a β-amino acid.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent cleavage of the C2-N1 bond, driven by the expulsion of the amide anion, leads to the ring-opened β-amino acid after protonation. The mechanism of β-lactam hydrolysis is a critical area of study, particularly in the context of β-lactam antibiotics, where enzymatic hydrolysis by β-lactamases is a major mechanism of bacterial resistance. khanacademy.orgresearchgate.netnih.govresearchgate.netyoutube.com

The general mechanisms for acid- and base-catalyzed hydrolysis are depicted below:

Figure 2: General mechanisms for (A) acid-catalyzed and (B) base-catalyzed hydrolysis of a β-lactam ring.

Figure 2: General mechanisms for (A) acid-catalyzed and (B) base-catalyzed hydrolysis of a β-lactam ring.| Reaction Condition | Product |

| Acidic (e.g., H₃O⁺) | 3-Amino-2,2-dimethylpropanoic acid |

| Basic (e.g., OH⁻, H₂O) | 3-Amino-2,2-dimethylpropanoate |

Functional Group Interconversions on the Azetidinone Scaffold

Beyond ring-opening reactions, the this compound scaffold allows for a variety of functional group interconversions, enabling the synthesis of a diverse range of derivatives.

Oxidation Reactions of this compound Derivatives

Oxidation reactions can be performed on derivatives of this compound to introduce new functional groups. For instance, in N-substituted derivatives where the substituent contains a methylene (B1212753) group alpha to the nitrogen, oxidation to a carbonyl group can be achieved. Oxoammonium-catalyzed oxidations have been reported for the conversion of N-substituted amines to amides, a transformation that could be applied to N-alkylated this compound derivatives. chemrxiv.org Such reactions would introduce an additional carbonyl group, leading to the formation of an imide derivative.

| Substrate | Oxidizing Agent | Product |

| N-Alkyl-3,3-dimethylazetidin-2-one | Oxoammonium salt/co-oxidant | N-Acyl-3,3-dimethylazetidin-2-one |

Reduction of Functional Groups within the Azetidinone Structure

The carbonyl group at the C2 position of the azetidinone ring is a key site for reduction.

Reduction of the Carbonyl Group:

The amide carbonyl can be reduced to a methylene group (CH₂) using strong reducing agents. This reaction converts the 2-azetidinone to the corresponding azetidine (B1206935). While powerful reagents like LiAlH₄ can lead to ring cleavage, other reducing systems can selectively reduce the carbonyl group. For instance, hydroalanes have been shown to be effective for the selective reduction of azetidin-2-ones to azetidines. researchgate.net This transformation is valuable for accessing the corresponding saturated four-membered heterocyclic system.

In addition to the ring carbonyl, functional groups on substituents attached to the azetidinone scaffold can also be selectively reduced. For example, a nitro group on an N-aryl substituent could be reduced to an amino group using standard methods like catalytic hydrogenation or reduction with metals in acidic media.

| Functional Group | Reducing Agent | Product Functional Group |

| C2-Carbonyl (Amide) | Hydroalanes | C2-Methylene (Amine) |

| N-Aryl-NO₂ | H₂, Pd/C | N-Aryl-NH₂ |

Substitution Reactions at Various Positions

The azetidinone ring can be functionalized through substitution reactions at different positions, primarily at the N1 and C4 positions.

N1-Substitution:

The nitrogen atom of the β-lactam ring can be readily alkylated or arylated. Deprotonation of the N-H bond with a suitable base, followed by reaction with an electrophile (e.g., an alkyl halide or aryl halide), leads to the formation of N-substituted derivatives. The choice of base and reaction conditions is crucial to avoid competing ring-opening reactions. nih.govmdpi.comresearchgate.net

C4-Substitution:

Substitution at the C4 position is more challenging but can be achieved through various synthetic strategies, often involving the construction of the azetidinone ring with the desired substituent already in place. For derivatives that have a suitable leaving group at the C4 position, nucleophilic substitution can be a viable route for introducing new functionalities.

| Position | Reaction Type | Reagents | Product |

| N1 | Alkylation | Base (e.g., NaH), Alkyl Halide (R-X) | N-Alkyl-3,3-dimethylazetidin-2-one |

| N1 | Arylation | Base, Aryl Halide (Ar-X), Catalyst | N-Aryl-3,3-dimethylazetidin-2-one |

Advanced Derivatization and Modification Strategies

The unique structural and reactive properties of this compound make it a candidate for more advanced chemical modifications, such as polymerization.

Ring-Opening Polymerization:

β-Lactams can undergo ring-opening polymerization (ROP) to form poly(β-peptides), also known as nylon-3 polymers. This process can be initiated by anionic, cationic, or enzymatic means. In anionic ROP, a strong base is used to deprotonate the lactam, and the resulting anion initiates the polymerization by attacking another monomer molecule. The presence of the gem-dimethyl group at the C3 position of this compound would influence the polymerizability of the monomer and the properties of the resulting polymer. Poly(β-peptides) are of interest due to their potential to form stable secondary structures and their resistance to enzymatic degradation compared to natural polypeptides. researchgate.netnih.govresearchgate.netmdpi.com

The general scheme for the anionic ring-opening polymerization of a β-lactam is as follows:

Figure 3: General representation of the anionic ring-opening polymerization of a β-lactam to form a poly(β-peptide).

Figure 3: General representation of the anionic ring-opening polymerization of a β-lactam to form a poly(β-peptide).| Monomer | Polymerization Method | Polymer |

| This compound | Anionic Ring-Opening Polymerization | Poly(3,3-dimethyl-β-alanine) |

N-Sulfenylation of Azetidinones via Radical Pathways

Azetidinones bearing a sulfenyl group on the β-lactam nitrogen have demonstrated significant biological activities, including antimicrobial and enzyme-inhibiting properties. acs.org A versatile method for the synthesis of N-sulfenylated azetidinones involves a radical-based strategy. nih.gov This approach utilizes N-bromo-azetidinones as precursors, which react with disulfides in the presence of the (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) radical as a catalyst. acs.orgnih.gov

The reaction proceeds through a radical chain mechanism. The TEMPO radical initiates the process, and the N-bromo-azetidinone acts as a key intermediate. cnr.it This methodology allows for the synthesis of a range of N-alkylthio- and N-arylthio-azetidinones in yields typically ranging from 55% to 92%. cnr.it The reaction conditions have been optimized to ensure good substrate scope and efficient conversion. cnr.it

The mechanism of biological action for these N-sulfenylated azetidinones often involves the transfer of the thio residue from the nitrogen atom to a biological target, such as the cysteine residue in the active site of an enzyme. nih.gov This differs from the traditional ring-opening mechanism of many β-lactam antibiotics. nih.gov

Alkylation and Acylation of the Azetidinone Nitrogen

The nitrogen atom of the azetidinone ring is a key site for functionalization through alkylation and acylation reactions. These transformations are crucial for the synthesis of a wide array of derivatives with diverse chemical and biological properties.

Standard acylation conditions, often employing acyl chlorides in the presence of a base like triethylamine (B128534) (TEA), are effective for introducing acyl groups onto the azetidinone nitrogen. ktu.edu For instance, the reaction of this compound with 4-cyanobenzoyl chloride in the presence of triethylamine yields 4-(3,3-Dimethyl-2-oxoazetidin-1-yl)benzonitrile. Similarly, coupling with various benzoic and pyridinecarboxylic acids or sulfonyl chlorides can be achieved to produce corresponding amide and sulfonamide derivatives. nih.gov

The choice of reagents and reaction conditions can be tailored to achieve specific synthetic goals. For example, the use of anhydrides or dicarbonates allows for the direct acylation of the nitrogen atom to afford amide and carbamate (B1207046) prodrugs. nih.gov

Modifications at the C3 Position: Enolate Chemistry and Hydroxylation

The C3 position of the azetidinone ring, being adjacent to the carbonyl group, is amenable to modifications via enolate chemistry. masterorganicchemistry.com Enolates are powerful nucleophiles in organic synthesis, formed by the deprotonation of the α-carbon to a carbonyl group. wikipedia.orglibretexts.org The acidity of the α-hydrogens in ketones typically ranges from a pKa of 19-21, allowing for their removal by a strong base. libretexts.org

For this compound, the presence of the two methyl groups at the C3 position precludes direct deprotonation at this site. However, derivatives of azetidin-2-one (B1220530) lacking C3 substitution can readily form enolates. These enolates can then react with various electrophiles, enabling the introduction of a wide range of functional groups at the C3 position. bham.ac.ukyoutube.com

Hydroxylation at the C3 position is a key transformation that can be achieved through various synthetic routes. One approach involves the photochemical Norrish-Yang cyclization, which can deliver 3-hydroxyazetidines. researchgate.net Another strategy is the synthesis of 3-hydroxy-2-azetidinones from the corresponding 3-acetoxy derivatives, which can be prepared via the Staudinger synthesis using 2-acetoxyacetyl chloride. mdpi.com Subsequent hydrolysis of the acetate (B1210297) group yields the desired 3-hydroxy-2-azetidinone. mdpi.com

Decarboxylation Reactions of Carboxylic Acid Derivatives

Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide, is a fundamental reaction in organic chemistry. wikipedia.org This transformation is particularly facile for β-keto acids and their derivatives, where the carbonyl group at the β-position stabilizes the transition state. youtube.comnih.gov

In the context of this compound, carboxylic acid derivatives at the C3 position can undergo decarboxylation to introduce new functionalities. While the parent compound does not have a carboxylic acid group, synthetic modifications can introduce this moiety. The decarboxylation of such derivatives can be a key step in the synthesis of more complex molecules. The stability of the intermediate carbanion or the transition state leading to it is a crucial factor in the ease of decarboxylation. wikipedia.org

Photochemical Transformations and Rearrangements

Photochemistry offers unique pathways for the transformation and rearrangement of β-lactam rings. rsc.org These reactions, often proceeding through excited states and radical intermediates, can lead to the formation of novel and complex molecular architectures that may be difficult to access through thermal reactions alone. nih.gov

One notable photochemical transformation is the Zimmerman–O'Connell–Griffin (ZOG) rearrangement. acs.orgnih.gov This photomediated 1,5-aryl rearrangement has been successfully employed for the synthesis of substituted β-lactams. nih.govresearchgate.net The reaction can be carried out under visible light irradiation, offering a mild and efficient method for constructing the four-membered ring. acs.orgnih.govnih.gov

The Norrish-Yang cyclization is another powerful photochemical tool for the synthesis of functionalized azetidines, such as 3-hydroxyazetidines. researchgate.net This intramolecular hydrogen abstraction followed by cyclization provides a direct route to these valuable building blocks. Furthermore, photochemical [2+2] cycloaddition reactions involving the β-lactam ring can be utilized to construct cyclobutane-fused systems. nih.gov

Spectroscopic and Advanced Analytical Characterization of 3,3 Dimethylazetidin 2 One Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 3,3-Dimethylazetidin-2-one, ¹H NMR, ¹³C NMR, and 2D NMR techniques would provide a comprehensive picture of its structure.

Proton (¹H) NMR Analysis of Azetidinone Derivatives

The ¹H NMR spectrum of this compound is expected to be relatively simple, reflecting the symmetry of the molecule. The key resonances would be due to the gem-dimethyl groups at the C3 position, the methylene (B1212753) protons at the C4 position, and the amine proton on the nitrogen atom.

Based on data from various substituted azetidin-2-ones, the chemical shifts for the protons of this compound can be predicted. nih.govillinois.edupg.edu.pl The two methyl groups at the C3 position are chemically equivalent and would therefore appear as a single, sharp singlet. The methylene protons at the C4 position, adjacent to the carbonyl group and the nitrogen atom, would likely appear as a singlet as well. The N-H proton, due to its location on a nitrogen atom, would typically present as a broad singlet. The expected chemical shift ranges for these protons are summarized in the table below.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -C(CH₃)₂ | 1.2 - 1.5 | Singlet |

| -CH₂- | 2.8 - 3.2 | Singlet |

This is an interactive data table. You can sort and filter the data as needed.

Carbon-13 (¹³C) NMR for Core and Substituent Assignment

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. For this compound, four distinct carbon signals are expected: one for the carbonyl carbon, one for the quaternary carbon at C3, one for the two equivalent methyl carbons, and one for the methylene carbon at C4.

The carbonyl carbon of the β-lactam ring is characteristically found at a high chemical shift, typically in the range of 165-175 ppm. researchgate.net The quaternary carbon at the C3 position would appear in the aliphatic region, as would the methyl and methylene carbons. The predicted chemical shifts are detailed in the following table.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (C2) | 165 - 175 |

| -C(CH₃)₂ (C3) | 40 - 50 |

| -C(CH₃)₂ | 20 - 30 |

This is an interactive data table. You can sort and filter the data as needed.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The most characteristic feature in the IR spectrum of an azetidin-2-one (B1220530) is the strong absorption band of the β-lactam carbonyl group (C=O). Due to the ring strain of the four-membered ring, this absorption appears at a higher frequency (typically 1730-1770 cm⁻¹) compared to the carbonyl absorption of a less strained amide. illinois.edupg.edu.plnih.gov

Another key feature would be the N-H stretching vibration of the secondary amide, which is expected to appear as a broad band in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups would be observed in the 2850-3000 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|

| N-H stretch | 3200 - 3400 | Medium, Broad |

| C-H stretch (sp³) | 2850 - 3000 | Medium to Strong |

This is an interactive data table. You can sort and filter the data as needed.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

ESI-MS and HRMS Applications

Electrospray Ionization Mass Spectrometry (ESI-MS) would be used to determine the molecular weight of this compound. The expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) corresponding to the molecular formula C₅H₉NO plus a proton. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the elemental composition of the molecule.

The fragmentation of the azetidin-2-one ring under mass spectrometric conditions can provide further structural confirmation. Common fragmentation pathways for β-lactams involve cleavage of the four-membered ring.

Elucidation of Fragmentation Patterns (e.g., Type A/B)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and structural features of a compound through analysis of its fragmentation patterns upon ionization. When subjected to techniques like Electron Ionization (EI), the this compound molecular ion becomes energetically unstable and breaks apart into smaller, characteristic fragments. chemguide.co.uk

For β-lactam rings, such as the one in this compound, two primary fragmentation pathways, designated as Type A and Type B, are typically observed. researchgate.net

Type A Fragmentation: This pathway involves the cleavage of the 1,2- and 3,4-bonds of the azetidinone ring. This cleavage results in the formation of a ketene (B1206846) and an imine ion. For this compound, this would yield dimethylketene (B1620107) and an imine fragment. researchgate.net

Type B Fragmentation: This alternative pathway involves the cleavage of the 1,4- and 2,3-bonds, leading to the formation of an olefin and an isocyanate ion. researchgate.net

The relative abundance of the fragment ions produced through these pathways provides valuable information for confirming the presence and structure of the β-lactam core. The stability of the resulting charged fragments often dictates the intensity of their corresponding peaks in the mass spectrum. chemguide.co.uk

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is an essential technique for the analysis of this compound, particularly within complex mixtures or for quantitative studies. It combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry. nih.govresearchgate.net

A typical LC-MS analysis involves injecting the sample onto a chromatography column, often a reversed-phase column (e.g., C18), where it is separated from other components based on its polarity. A gradient elution using a mixture of solvents, such as water and acetonitrile, is commonly employed to resolve the components of the mixture. nih.gov After separation, the analyte is introduced into the mass spectrometer's ion source, typically using electrospray ionization (ESI), which is a soft ionization technique suitable for polar molecules. The mass spectrometer then detects the protonated molecular ion ([M+H]⁺) of this compound, confirming its molecular weight with high accuracy. Tandem mass spectrometry (MS/MS) can be used for further structural confirmation by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. nih.gov

Elemental Analysis (C, H, N)

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a purified sample of this compound. This technique is fundamental for confirming the empirical formula of the compound, which is C₅H₉NO. The experimentally determined percentages must align closely (typically within ±0.4%) with the theoretically calculated values for the sample to be considered pure. This analysis serves as a crucial checkpoint for verifying the molecular formula derived from mass spectrometry. researchgate.net

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

|---|---|---|

| Carbon (C) | 60.58 | Enter value |

| Hydrogen (H) | 9.15 | Enter value |

| Nitrogen (N) | 14.13 | Enter value |

Theoretical percentages calculated for the molecular formula C₅H₉NO (Molecular Weight: 99.13 g/mol ).

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for monitoring the progress of reactions that synthesize this compound, assessing its purity, and for its purification from reaction mixtures.

Thin Layer Chromatography (TLC) is a rapid, cost-effective, and widely used technique for the qualitative analysis of this compound. sigmaaldrich.com The method involves spotting a small amount of the sample onto a plate coated with a stationary phase, typically silica (B1680970) gel. uchicago.edu The plate is then placed in a sealed chamber containing a solvent system (mobile phase). As the solvent moves up the plate by capillary action, it carries the compound with it at a rate dependent on the compound's polarity and its interactions with the stationary and mobile phases.

The position of the compound is identified by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. hplc.sk Visualization can be achieved using UV light (if the compound is UV-active) or by staining with a chemical reagent such as potassium permanganate. uchicago.edu

| Solvent System (v/v) | Typical Rf Range | Notes |

|---|---|---|

| Hexane / Ethyl Acetate (B1210297) (1:1) | 0.3 - 0.5 | Good for monitoring reaction progress. |

| Dichloromethane / Methanol (B129727) (95:5) | 0.4 - 0.6 | Useful for separating more polar impurities. |

| Ethyl Acetate (100%) | 0.5 - 0.7 | Can be used for quick purity checks. |

Note: Rf values are indicative and can vary based on specific conditions such as plate type, temperature, and chamber saturation.

For the purification of this compound on a preparative scale, flash column chromatography is the method of choice. This technique is an air-pressure-driven version of column chromatography that allows for fast and efficient separations. rsc.org The stationary phase is typically silica gel, packed into a glass column. uchicago.edu

The crude product is loaded onto the top of the column, and a solvent system (eluent), often determined through prior TLC analysis, is passed through the column under positive pressure. biotage.com Components of the mixture are separated based on their differential adsorption to the silica gel and solubility in the eluent. Fractions are collected sequentially and analyzed (e.g., by TLC) to identify those containing the pure desired product. The solvent is then removed by evaporation to yield purified this compound. amazonaws.com

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule. wikipedia.org This technique can provide unequivocal information about bond lengths, bond angles, and the absolute conformation of this compound, provided that a suitable single crystal can be grown. The first and often most challenging step is to obtain a high-quality crystal of the compound, which should be pure and free of significant imperfections. wikipedia.org

In the experiment, a beam of monochromatic X-rays is directed at the crystal. The crystal diffracts the X-rays into a specific pattern of spots. By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. wikipedia.org This electron density map allows for the precise placement of each atom in the molecule, revealing its complete structure. For this compound, this analysis would confirm the planarity or degree of puckering of the four-membered ring and the precise spatial orientation of the two methyl groups at the C3 position. The resulting structural data is often deposited in crystallographic databases, such as the Cambridge Structural Database, for public access. wikipedia.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is exclusively sensitive to species possessing unpaired electrons. wikipedia.org This makes it an indispensable tool for the direct detection and characterization of radical intermediates that may be formed during chemical reactions or through exposure to external stimuli like UV light. wikipedia.orglibretexts.org While there is a lack of specific EPR studies focused solely on this compound in the available scientific literature, the principles of EPR spectroscopy and its application to related organic molecules, particularly those with nitrogen-containing heterocyclic structures, provide a clear framework for how such studies would be conducted and the nature of the information that could be obtained.

The fundamental principle of EPR is analogous to that of Nuclear Magnetic Resonance (NMR), but it probes the transitions of electron spins in a magnetic field rather than nuclear spins. wikipedia.org When a paramagnetic sample is placed in a strong magnetic field, the unpaired electrons can align in two different spin states. Irradiation with microwave frequency energy can induce transitions between these states, and the absorption of this energy is what is detected. The resulting EPR spectrum provides critical information about the radical's electronic structure and its environment.

Two key parameters are extracted from an EPR spectrum:

The g-factor: This dimensionless quantity is a characteristic of the radical and is influenced by the electronic environment of the unpaired electron. For organic radicals, the g-factor is typically close to that of a free electron (approximately 2.0023). u-tokyo.ac.jp Deviations from this value can offer insights into the nature of the atoms on which the radical is centered and the extent of spin-orbit coupling.

Hyperfine Coupling Constants (a): This parameter arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei (e.g., ¹H, ¹⁴N). This interaction splits the EPR signal into multiple lines, creating a characteristic pattern. wikipedia.org The magnitude of the hyperfine coupling constant is directly proportional to the spin density of the unpaired electron at the interacting nucleus, providing a detailed map of the electron's delocalization across the molecular structure. nih.gov

In the context of this compound, radical species could potentially be generated through various mechanisms, such as hydrogen abstraction from the β-lactam ring or homolytic cleavage of a C-N or C-C bond under energetic conditions. These radicals are expected to be highly reactive and short-lived. u-tokyo.ac.jp Consequently, their direct detection at room temperature is often not feasible. ciqtekglobal.com

To overcome this challenge, the technique of spin trapping is employed. wikipedia.org This method involves the addition of a "spin trap," a diamagnetic molecule that reacts with the transient radical to form a much more stable paramagnetic species known as a "spin adduct." univ-lille.fr Common spin traps include nitrones like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) and α-phenyl-N-tert-butylnitrone (PBN). wikipedia.org The resulting spin adduct, being more persistent, can accumulate to a concentration detectable by EPR. nih.gov The EPR spectrum of the spin adduct is characteristic of the original radical that was trapped, allowing for its identification based on the unique hyperfine coupling constants. nih.gov

For instance, if a carbon-centered radical were formed on the azetidinone ring of this compound, its reaction with DMPO would yield a nitroxide spin adduct. The EPR spectrum of this adduct would display hyperfine couplings to the nitrogen atom of the DMPO molecule and to the β-hydrogen atom of the trapped radical moiety, allowing for its unambiguous identification.

While experimental data for this compound is not available, a hypothetical study could yield data similar to that presented in the table below. The values are illustrative of what might be expected for radicals derived from this molecule and trapped with DMPO.

| Hypothetical Radical Species | Spin Trap | g-factor (isotropic) | Hyperfine Coupling Constants (a) / Gauss (G) | Inferred Radical Structure |

|---|---|---|---|---|

| Carbon-centered radical at C4 | DMPO | 2.0058 | aN = 14.2 G, aHβ = 21.5 G | Unpaired electron localized on the C4 carbon of the azetidinone ring. |

| Nitrogen-centered radical (aminyl) | PBN | 2.0061 | aN = 13.8 G, aHβ = 2.1 G | Unpaired electron localized on the nitrogen atom following ring opening or other processes. |

By analyzing these spectroscopic parameters, researchers could confirm the formation of specific radical intermediates, map the distribution of the unpaired electron, and gain profound insights into the potential degradation pathways or reaction mechanisms involving this compound at a molecular level.

Computational Chemistry and Theoretical Investigations of 3,3 Dimethylazetidin 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic reactivity of 3,3-Dimethylazetidin-2-one. While specific studies on the electronic structure and reactivity of the parent this compound are not detailed in the provided search results, the principles of these calculations can be outlined. Methods such as Density Functional Theory (DFT) and ab initio calculations are typically employed to determine molecular orbital energies (such as HOMO and LUMO), electron density distribution, and electrostatic potential. These parameters are crucial for predicting the molecule's reactivity towards electrophiles and nucleophiles, its stability, and the nature of its chemical bonds. For instance, the carbonyl group in the azetidinone ring is an expected site for nucleophilic attack, a feature that would be quantified by mapping the electrostatic potential.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvation Effects

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape and the influence of solvent on this compound and its derivatives. A study involving a derivative, azetidin-2-one-3, 3-dimethyl-4-(1-aminoethyl), investigated its interaction with the main protease (Mpro) of SARS-CoV-2. mdpi.com In this research, MD simulations were used to assess the stability and rigidity of the ligand-protein complex. mdpi.com

Key parameters analyzed in such simulations include:

Root-Mean-Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. It provides insights into the stability of the system over time. In the study of the azetidin-2-one (B1220530) derivative, the RMSD of the drug-protein complex showed some flexibility after 40 ns but generally remained in a steady state. mdpi.com

Radius of Gyration (Rg): This parameter indicates the compactness of the protein structure. Stable Rg values during a simulation suggest that the protein is not undergoing significant unfolding.

Solvent-Accessible Surface Area (SASA): SASA analysis helps in understanding the interaction of the molecule with the solvent. For the derivative complex, the SASA value increased until 40 ns before stabilizing. mdpi.com

These simulations provide a dynamic picture of how the molecule behaves in a biological environment and how it is affected by solvation.

Elucidation of Reaction Mechanisms via Computational Approaches

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. rsc.org For azetidinone compounds, this can involve studying their synthesis, degradation, or reactions with other molecules. Theoretical approaches can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the activation energies required for the reaction to proceed. While specific computational studies on the reaction mechanisms of this compound were not found in the provided search results, general computational methods would involve DFT calculations to locate stationary points on the potential energy surface and calculate the intrinsic reaction coordinate to confirm the connection between reactants, transition states, and products.

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Structure-Activity Relationship (SAR) studies are essential for drug discovery and development, aiming to understand how the chemical structure of a compound influences its biological activity. Computational modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, is a key component of modern SAR analysis. For azetidin-2-one derivatives, which have shown potential as anticancer agents, SAR studies can help in designing more potent and selective compounds. nih.gov

While specific SAR studies for this compound were not available in the search results, a typical computational SAR study would involve:

Generating a dataset of derivatives with known biological activities.

Calculating molecular descriptors for each derivative, which can include electronic, steric, and hydrophobic properties.

Developing a mathematical model that correlates these descriptors with the observed activity.

This model can then be used to predict the activity of new, unsynthesized derivatives.

Prediction of Binding Affinities with Biological Targets

A significant application of computational chemistry is the prediction of how strongly a ligand (like this compound or its derivatives) will bind to a biological target, such as a protein. This is often a key step in drug discovery.

A molecular docking and molecular dynamics simulation study identified azetidin-2-one 3,3-dimethyl-4-(1-aminoethyl) as a potential inhibitor of the SARS-CoV-2 main protease (Mpro). mdpi.com The study reported a docking score of -5.39 kcal/mol for this compound. mdpi.com

To further refine the prediction of binding affinity, methods like Molecular Mechanics–Generalized Born Surface Area (MM-GBSA) are employed. The MM-GBSA calculations in the study of the azetidin-2-one derivative confirmed its binding to key amino acids in the catalytic groove of Mpro, including His41, Ser144, and Cys145. mdpi.com

Table 1: Predicted Binding Affinity and Interacting Residues of an Azetidin-2-one Derivative with SARS-CoV-2 Mpro